molecular formula C12H13ClN2O B11793824 6-Chloro-8-isopropyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

6-Chloro-8-isopropyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

Cat. No.: B11793824
M. Wt: 236.70 g/mol
InChI Key: RDRXULFONLLSGI-UHFFFAOYSA-N
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Description

6-Chloro-8-isopropyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile is a heterocyclic compound that belongs to the pyrano[3,4-c]pyridine family This compound is characterized by its unique structure, which includes a chloro group, an isopropyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-8-isopropyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloro-3,4-dihydro-2H-pyran with isopropylamine and a suitable nitrile source. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, under reflux conditions to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-8-isopropyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrano[3,4-c]pyridine derivatives.

Scientific Research Applications

6-Chloro-8-isopropyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Chloro-8-isopropyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-8-isopropyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group, isopropyl group, and carbonitrile group makes it a versatile compound for various applications.

Properties

Molecular Formula

C12H13ClN2O

Molecular Weight

236.70 g/mol

IUPAC Name

6-chloro-8-propan-2-yl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

InChI

InChI=1S/C12H13ClN2O/c1-7(2)11-10-6-16-4-3-8(10)9(5-14)12(13)15-11/h7H,3-4,6H2,1-2H3

InChI Key

RDRXULFONLLSGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=C(C2=C1COCC2)C#N)Cl

Origin of Product

United States

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